(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

Description

BenchChem offers high-quality (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1-dioxothian-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKGPJTYNUEAKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224869-02-6 |

Source

|

| Record name | 2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid: Navigating the Landscape of a Novel Synthetic Scafffold

Foreword for the Research Community: The exploration of novel chemical entities is the cornerstone of innovation in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid (CAS Number: 1224869-02-6), a heterocyclic compound with potential applications in medicinal chemistry. In the spirit of scientific integrity, this document also highlights the current gaps in publicly available research, offering a transparent assessment of the existing knowledge base and pointing toward future avenues of investigation.

Compound Identification and Physicochemical Properties

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a saturated heterocyclic compound containing a thiopyran ring with a sulfone group and an acetic acid moiety. The presence of the polar sulfone and carboxylic acid groups suggests that the molecule is likely a solid at room temperature with some degree of aqueous solubility.

| Property | Value | Source |

| CAS Number | 1224869-02-6 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₄S | [1] |

| Molecular Weight | 192.23 g/mol | [1][3] |

| Structure | A tetrahydrothiopyran ring with a dioxide group at position 1 and an acetic acid group at position 4. | Inferred from Name |

Synthesis and Chemical Landscape

A general workflow for the synthesis could involve the following conceptual steps:

Sources

- 1. (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid [cymitquimica.com]

- 2. (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid [cymitquimica.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and methodologies for determining the essential physicochemical properties of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for predicting its behavior in biological and chemical systems. This document moves beyond a simple data sheet, offering insights into the experimental rationale and procedural details necessary for robust characterization.

Molecular Identity and Structural Characteristics

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a saturated heterocyclic compound featuring a sulfone group within a six-membered ring and a carboxylic acid moiety. The presence of the highly polar sulfone and the ionizable carboxylic acid group dictates its physicochemical nature, suggesting high polarity and potential for aqueous solubility.

Chemical Structure:

The structural features—hydrogen bond donors (carboxylic acid) and acceptors (sulfone and carboxyl oxygens)—are critical determinants of its interaction with solvents and biological macromolecules.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 1224869-02-6 | [1][2] |

| Molecular Formula | C₇H₁₂O₄S | [1][2] |

| Molecular Weight | 192.23 g/mol | [1][2] |

| InChI Key | ZNKGPJTYNUEAKE-UHFFFAOYSA-N | [2] |

Experimental Determination of Key Physicochemical Properties

While some basic identifiers are available, critical experimental data such as melting point, solubility, pKa, and logP are not widely published. The following sections detail the authoritative, field-proven protocols for determining these essential parameters, providing the "how" and "why" for each experimental choice.

The melting point is a fundamental thermal property that provides a primary indication of a crystalline solid's purity.[3][4] A sharp melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[5]

Experimental Protocol: Capillary Melting Point Determination

This method is the most common and reliable technique for determining the melting point of a crystalline organic compound.[3]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is packed into a glass capillary tube to a height of 2-3 mm.[4][6] Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated metal block and a high-accuracy thermometer or digital sensor.[5]

-

Measurement:

-

An initial, rapid heating is performed to determine an approximate melting range.[5]

-

The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, starting from about 20°C below the approximate melting point.[6] This slow heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.[6]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

The pKa is the negative logarithm of the acid dissociation constant and is a critical parameter for predicting the ionization state of a molecule at a given pH. For a carboxylic acid, it governs its charge state, which profoundly influences solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa determination.[7] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[8][9]

Methodology:

-

Solution Preparation: A precise quantity of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is dissolved in purified water to a known concentration (e.g., 1-10 mM).[8] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[8] The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of an acid.[8]

-

Titration: The solution is titrated with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).[8] The titrant is added in small, precise increments.

-

Data Acquisition: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded using a calibrated pH electrode.[8][9]

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[8] This point corresponds to the midpoint of the buffer region on the titration curve and can be precisely identified from the inflection point of the curve (or the peak of the first derivative plot).[8][10]

Diagram 2: Potentiometric Titration Workflow

Caption: Experimental Workflow for pKa Determination.

Aqueous solubility is a crucial property, as a compound must be in solution to be absorbed and exert a biological effect.[11] Low solubility can be a major hurdle in drug development.[12] Both kinetic and thermodynamic solubility are important.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[13] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Methodology:

-

Equilibration: An excess amount of solid (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 for physiological relevance).

-

Incubation: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[12] Care must be taken to avoid precipitation during this step.

-

Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.[12][13] A calibration curve is used for accurate quantification.

Diagram 3: Shake-Flask Solubility Determination

Caption: Process for Thermodynamic Solubility Measurement.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the partitioning of a compound between an oily (n-octanol) and an aqueous phase. It is a key predictor of a drug's ability to cross biological membranes.

Experimental Protocol: RP-HPLC Method for LogP Determination

While the shake-flask method is the direct measure, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust, rapid, and resource-sparing alternative for estimating LogP.[14] The method is based on the correlation between a compound's retention time on a hydrophobic stationary phase and its LogP value.[15]

Methodology:

-

System Setup: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A set of reference compounds with well-established LogP values is injected into the system.[14] A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values. The capacity factor is calculated from the retention time of the analyte and the column dead time.

-

Sample Analysis: (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is injected under the same chromatographic conditions.

-

LogP Calculation: The retention time of the target compound is measured, its log k' is calculated, and its LogP value is interpolated from the calibration curve.[16]

Diagram 4: LogP Determination via RP-HPLC

Caption: Workflow for Estimating LogP using RP-HPLC.

Summary and Conclusion

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a polar, acidic molecule whose behavior is dominated by its sulfone and carboxylic acid functional groups. While basic molecular identifiers are established, a full experimental characterization is essential for its application in research and development. The protocols detailed in this guide represent the industry-standard, validated methods for determining its melting point, pKa, aqueous solubility, and LogP. Rigorous application of these methodologies will yield the high-quality, reliable data necessary to advance scientific inquiry and development efforts involving this compound.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Determination of Melting Point. Unacademy. [Link]

- US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link]

-

Aqueous Solubility Assay. Bienta. [Link]

- US6524863B1 - High throughput HPLC method for determining Log P values.

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

-

Aqueous Solubility. Creative Biolabs. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Aqueous Solubility Assays. Creative Bioarray. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting point determination. SSERC. [Link]

-

Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid [cymitquimica.com]

- 3. Determination of Melting Point [unacademy.com]

- 4. mt.com [mt.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scispace.com [scispace.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Aqueous Solubility Assay | Bienta [bienta.net]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction: The Tetrahydrothiopyran Sulfone Scaffold

The tetrahydrothiopyran ring system is a sulfur-containing heterocycle that has garnered significant attention in synthetic and medicinal chemistry. Oxidation of the sulfur atom to a sulfone (1,1-dioxide) dramatically alters the molecule's electronic and physical properties, including its polarity, hydrogen bonding capacity, and metabolic stability. These modifications can be leveraged by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The incorporation of a carboxylic acid moiety, as seen in (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid, introduces a key functional group for interacting with biological targets and improving aqueous solubility.

Molecular Structure and Physicochemical Properties

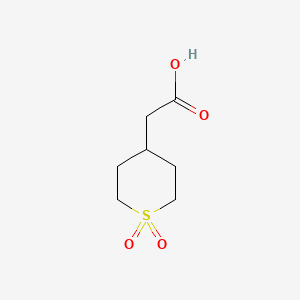

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a saturated heterocyclic compound containing a six-membered ring with a sulfur atom oxidized to a sulfone group. An acetic acid substituent is attached at the 4-position of the ring.

Molecular Formula: C7H12O4S

Molecular Weight: 192.23 g/mol

CAS Number: 1224869-02-6

Chemical Structure:

Caption: 2D representation of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H12O4S | |

| Molecular Weight | 192.23 g/mol | |

| CAS Number | 1224869-02-6 | |

| InChI Key | ZNKGPJTYNUEAKE-UHFFFAOYSA-N |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence with the construction of the tetrahydrothiopyran-4-one core, followed by the introduction of the acetic acid side chain and subsequent oxidation of the sulfide to a sulfone.

Caption: Proposed synthetic workflow for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

This can be achieved through various reported methods, for instance, from 1,5-dichloropentan-3-one and sodium sulfide.

Step 2: Introduction of the Acetic Acid Precursor

A Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium ylide or phosphonate ester, respectively, bearing an ester group (e.g., triethyl phosphonoacetate) would introduce the carbon framework of the acetic acid side chain.

Step 3: Reduction of the Exocyclic Double Bond

The resulting α,β-unsaturated ester can be reduced to the corresponding saturated ester via catalytic hydrogenation (e.g., using H2 and Pd/C).

Step 4: Hydrolysis of the Ester

Saponification of the ester using a base such as sodium hydroxide, followed by acidic workup, would yield the carboxylic acid.

Step 5: Oxidation of the Sulfide to the Sulfone

The tetrahydrothiopyran ring can be oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the tetrahydrothiopyran ring. The protons adjacent to the sulfone group would be shifted downfield compared to those in the corresponding sulfide. The methylene protons of the acetic acid side chain would likely appear as a doublet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

13C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the tetrahydrothiopyran ring, with the carbons adjacent to the sulfone group being deshielded. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically >170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the key functional groups:

-

S=O stretch (sulfone): Two strong bands are expected in the regions of 1350-1300 cm-1 and 1160-1120 cm-1.

-

C=O stretch (carboxylic acid): A strong, broad band is anticipated around 1725-1700 cm-1.

-

O-H stretch (carboxylic acid): A very broad band is expected in the region of 3300-2500 cm-1, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

Applications in Drug Discovery and Development

While specific applications of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid are not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

-

Scaffold for Novel Therapeutics: The tetrahydrothiopyran sulfone core can serve as a versatile scaffold for the development of new chemical entities. Its rigid, chair-like conformation can be exploited to orient substituents in well-defined spatial arrangements for optimal interaction with biological targets.

-

Bioisosteric Replacement: The sulfone group is often used as a bioisostere for other functional groups, such as a carbonyl or a sulfoxide, to modulate a compound's physicochemical and pharmacokinetic properties.

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action for drug candidates.

-

Targeting Carboxylic Acid Binding Pockets: The carboxylic acid functionality is a common feature in many drugs, as it can form strong ionic and hydrogen bond interactions with amino acid residues in the binding sites of enzymes and receptors.

Derivatives of tetrahydrothiopyran have demonstrated a range of biological activities, including potential as anticancer and anti-inflammatory agents. The unique combination of a rigid, polar sulfone core and a versatile carboxylic acid handle makes (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid an attractive building block for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a molecule with significant potential in the field of medicinal chemistry. Its well-defined three-dimensional structure, coupled with the presence of key functional groups, makes it a valuable synthon for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Preprints.org. (2020). Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) and a Bruker Avance (1H: 400MHz, 13C: 100MHz) spectrometer. [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

-

Molecules. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. [Link]

-

RSC Publishing. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

-

Data in Brief. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

-

International Journal of Molecular Sciences. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

-

Molecules. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. [Link]

-

MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]

-

ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. [Link]

spectral data for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

An In-depth Technical Guide to the Spectral Analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid, a molecule of interest due to its sulfone and carboxylic acid functionalities, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of the anticipated spectral data for this compound, offering insights grounded in fundamental principles of spectroscopy and experience in structural characterization. While direct experimental spectra for this specific molecule are not widely published, this document serves as a robust predictive guide for researchers working with this or structurally related compounds. We will delve into the theoretical underpinnings of its spectral characteristics, provide detailed protocols for data acquisition, and illustrate how a multi-technique spectroscopic approach leads to unambiguous structural confirmation.

Molecular Structure and Predicted Spectroscopic Overview

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid possesses a saturated heterocyclic core with a sulfone group, and a carboxylic acid moiety attached via a methylene bridge. These features will dictate its behavior in various spectroscopic experiments.

Figure 1. Chemical structure of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information regarding the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the sulfone and carboxylic acid groups.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| -COOH | 10-12 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| -CH₂-COOH | 2.3 - 2.6 | Doublet | 2H | The methylene protons adjacent to the carboxylic acid are deshielded. They are split by the adjacent methine proton. |

| -CH- | 2.0 - 2.4 | Multiplet | 1H | This methine proton is coupled to the surrounding methylene groups. |

| -CH₂-SO₂- | 3.0 - 3.4 | Multiplet | 4H | The methylene protons adjacent to the strongly electron-withdrawing sulfone group are significantly deshielded. |

| -CH₂- | 1.8 - 2.2 | Multiplet | 4H | These are the remaining methylene protons in the thiopyran ring. |

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| -COOH | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| -CH₂-SO₂- | 50 - 60 | The carbons directly attached to the sulfone group are deshielded due to its electron-withdrawing nature. |

| -CH₂-COOH | 40 - 50 | The methylene carbon adjacent to the carboxylic acid. |

| -CH- | 30 - 40 | The methine carbon in the ring. |

| -CH₂- | 25 - 35 | The remaining methylene carbons in the ring. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The characteristic broad absorption of a hydrogen-bonded hydroxyl group. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the thiopyran ring and acetic acid chain. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The strong carbonyl stretch is a hallmark of the carboxylic acid. |

| S=O (Sulfone) | 1300 - 1350 and 1120 - 1160 | Strong | Symmetric and asymmetric stretching vibrations of the sulfone group. |

Predicted Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular weight is 192.23 g/mol .[1][2] The exact mass would be observed in high-resolution mass spectrometry (HRMS).

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the thiopyran ring.

Methodologies for Spectral Acquisition

To obtain high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Workflow

Figure 2. Standard workflow for NMR data acquisition and processing.

Step-by-Step Protocol for NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely polar) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher field) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both proton (¹H) and carbon (¹³C) frequencies.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment would involve 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks and report their chemical shifts in parts per million (ppm).

Infrared (IR) Spectroscopy Workflow

Figure 3. Workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Step-by-Step Protocol for FT-IR Spectroscopy:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

-

Background Measurement: Take a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Analysis: Place a small amount of the solid (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform a background subtraction. Process the resulting spectrum by applying a baseline correction and identifying the wavenumbers of the major absorption bands.

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a clear demonstration of the power of a multi-pronged spectroscopic approach. The predicted ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. By following the detailed methodologies outlined in this guide, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this and related compounds, ensuring the integrity of their research and development endeavors.

References

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org).

- Labsolu.ca. (n.d.). (1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid.

- CymitQuimica. (n.d.). (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid.

- NIST. (n.d.). 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide. NIST Chemistry WebBook.

- NIST. (n.d.). Acetic acid. NIST Chemistry WebBook.

- NIST. (n.d.). Acetic acid. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

Foreword: The Rationale Behind the Spectrum

For professionals in drug discovery and chemical research, the unambiguous structural confirmation of novel molecular entities is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, remains the gold standard for elucidating the structure of organic compounds in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid, a molecule featuring a saturated heterocyclic sulfone core—a scaffold of increasing interest in medicinal chemistry.

Our approach transcends a simple recitation of spectral data. Instead, we will deconstruct the molecule's architecture to predict its spectral signature from first principles, grounded in established physicochemical phenomena. We will explain the why behind the expected chemical shifts, coupling patterns, and signal integrations. This document is designed not merely as a reference, but as a practical guide for researchers to anticipate, acquire, and interpret the NMR data for this compound and its structural analogs, ensuring a self-validating and robust analytical workflow.

Structural Analysis and Proton Environments

The first step in predicting a ¹H NMR spectrum is to dissect the molecule into its distinct proton environments. Chemically non-equivalent protons will resonate at different frequencies, giving rise to separate signals. The structure of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid presents several unique sets of protons.

The tetrahydrothiopyran ring is a six-membered, non-aromatic heterocycle. Due to the sp³ hybridization of the sulfur and carbon atoms, the ring will adopt a chair conformation to minimize steric and torsional strain. This conformation results in two distinct orientations for the protons on the ring carbons: axial and equatorial.

The key functional groups influencing the electronic environment, and thus the chemical shifts, are the strongly electron-withdrawing sulfone (SO₂) group and the carboxylic acid (-COOH) moiety.

Caption: Molecular structure with labeled proton environments.

Predicted ¹H NMR Spectral Parameters

Based on the structural analysis, we can predict the chemical shift (δ), integration, and multiplicity for each proton signal. The following predictions are for a spectrum acquired in DMSO-d₆, a solvent of choice for compounds containing carboxylic acids, as it solubilizes the analyte well and shifts the residual water peak away from many signals of interest.

Chemical Shift (δ) Analysis

The chemical shift is highly dependent on the local electronic environment of a proton.[1]

-

-COOH (1H): The carboxylic acid proton is highly deshielded and acidic. It typically appears as a broad singlet at a very downfield position, often between 10-13 ppm . Its broadness is due to chemical exchange with trace amounts of water and hydrogen bonding.

-

H₂/H₆ Protons (4H, α to SO₂): These protons are directly adjacent to the strongly electron-withdrawing sulfone group. This proximity causes significant deshielding, shifting their resonance downfield.[2][3] In a cyclic system, they are expected in the range of 3.0-3.5 ppm . Due to the chair conformation, the axial and equatorial protons are chemically non-equivalent and will exhibit complex splitting.

-

H₇ Protons (2H, α to COOH): These methylene protons are alpha to the carbonyl carbon of the carboxylic acid. This position results in moderate deshielding. Their signal is expected to appear around 2.2-2.6 ppm .

-

H₃/H₅ Protons (4H, β to SO₂): These protons are further from the sulfone group and are therefore less deshielded than the H₂/H₆ protons. They are expected to resonate further upfield, likely in the 1.8-2.2 ppm range. Again, axial and equatorial positions will lead to signal complexity.

-

H₄ Proton (1H, methine): This single proton is on the carbon bearing the acetic acid substituent. Its chemical shift is influenced by its position on the aliphatic ring. It is expected to be the most upfield of the ring protons, likely appearing around 1.5-1.9 ppm .

Integration

The area under each NMR signal is directly proportional to the number of protons giving rise to that signal.[4] The expected integration ratios are:

-

-COOH: 1H

-

H₂/H₆: 4H

-

H₇: 2H

-

H₃/H₅: 4H

-

H₄: 1H

Multiplicity and Spin-Spin Coupling

Signal multiplicity is determined by the number of neighboring, non-equivalent protons (n) and follows the n+1 rule for simple cases.[5] In this rigid cyclic system, however, complex second-order coupling and overlapping multiplets are expected.

-

-COOH: A singlet (broad) as it does not couple with other protons and undergoes rapid chemical exchange.

-

H₇ Protons: These two protons are adjacent to the single H₄ methine proton. Therefore, their signal is expected to be a doublet .

-

Ring Protons (H₂, H₃, H₄, H₅, H₆): The signals for the ring protons will be complex multiplets . Each proton is coupled to its geminal partner (a proton on the same carbon) and its vicinal neighbors (protons on adjacent carbons). The coupling constants (J-values) between axial-axial, axial-equatorial, and equatorial-equatorial protons are different, leading to highly complex and overlapping signals that may be difficult to resolve without advanced 2D NMR techniques.

Caption: Key spin-spin coupling interactions in the molecule.

Summary of Predicted Data

The predicted ¹H NMR data are summarized in the table below for quick reference.

| Proton Label | Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| -COOH | 10.0 - 13.0 | 1H | broad singlet (s) |

| H₂ / H₆ | 3.0 - 3.5 | 4H | multiplet (m) |

| H₇ (-CH₂COOH) | 2.2 - 2.6 | 2H | doublet (d) |

| H₃ / H₅ | 1.8 - 2.2 | 4H | multiplet (m) |

| H₄ | 1.5 - 1.9 | 1H | multiplet (m) |

Experimental Protocol for Spectrum Acquisition

To ensure the acquisition of a high-fidelity, publication-quality spectrum, a rigorous and self-validating experimental protocol is essential. The causality for each step is explained to provide a framework for logical troubleshooting and adaptation.

Workflow Overview

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Accurately weigh 5-10 mg of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid.

-

Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio within a reasonable number of scans, without causing signal broadening due to saturation effects.

-

Action: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D).

-

Causality: DMSO-d₆ is chosen for its ability to dissolve polar carboxylic acids and because its residual proton signal appears far upfield (~2.50 ppm), minimizing overlap with the analyte signals. The deuteration prevents a large solvent signal from overwhelming the analyte signals.

-

Action: Add a small drop of tetramethylsilane (TMS) as an internal reference.

-

Causality: TMS is chemically inert and provides a sharp singlet defined as 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[4]

-

-

Instrument Setup & Calibration (≥400 MHz Spectrometer):

-

Action: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆.

-

Causality: The lock system compensates for magnetic field drift over time, ensuring the stability and resolution of the spectrum.

-

Action: Perform automated or manual shimming of the magnetic field.

-

Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume. Poor shimming is the primary cause of broad, distorted peaks and poor resolution.

-

Action: Tune and match the probe for the ¹H frequency.

-

Causality: This step ensures maximum efficiency in transmitting the radiofrequency pulse to the sample and detecting the resulting signal, maximizing sensitivity.

-

-

Data Acquisition:

-

Action: Set acquisition parameters: spectral width (~16 ppm), acquisition time (≥3 seconds), relaxation delay (2-5 seconds), and number of scans (16 or more).

-

Causality: A wide spectral width ensures all signals, including the downfield COOH proton, are captured. A sufficient relaxation delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration. Averaging multiple scans (e.g., 16) improves the signal-to-noise ratio.

-

-

Data Processing:

-

Action: Apply Fourier transformation to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

-

Action: Perform phase and baseline corrections to ensure all peaks are upright (absorptive) and the baseline is flat.

-

Causality: These corrections are crucial for accurate integration and peak picking.

-

Action: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Action: Integrate all signals and analyze the resulting multiplicities and chemical shifts, comparing them to the predicted values.

-

Conclusion

The ¹H NMR spectrum of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is predicted to exhibit five distinct sets of signals, with the protons alpha to the sulfone group being the most deshielded on the heterocyclic ring. The complexity of the ring proton signals, appearing as overlapping multiplets, is a direct consequence of the molecule's rigid chair conformation. By following the detailed experimental protocol provided, researchers can acquire a high-quality spectrum. This guide serves as a robust framework for using the predicted spectral features to confirm the identity and purity of the target compound, thereby upholding the principles of scientific integrity in chemical research and development.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][6][7][8][9][10]

-

Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link][2][3]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link][1]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link][4]

-

Save My Exams. (2025). Proton (¹H) NMR Spectroscopy. [Link][5]

-

Hans Reich. Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link][11]

-

PubChem. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. National Center for Biotechnology Information. [Link][12]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 10. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. iq.usp.br [iq.usp.br]

A Comprehensive Guide to the ¹³C NMR Spectroscopic Analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

Executive Summary

This technical guide provides a detailed methodology and theoretical framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. As a key analytical technique in modern chemistry, ¹³C NMR spectroscopy offers unparalleled insight into the carbon framework of molecules, making it indispensable for structural elucidation, purity assessment, and quality control in research and drug development. This document is intended for researchers, chemists, and drug development professionals, offering field-proven protocols, a deep dive into spectral interpretation for this specific molecule, and troubleshooting guidance grounded in scientific principles. We will explore the influence of the molecule's distinct functional groups—a cyclic sulfone and a carboxylic acid—on the ¹³C chemical shifts, present a robust experimental workflow, and provide predictive data to aid in spectral assignment.

Introduction to the Analyte and Technique

The Analyte: (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a bifunctional organic molecule featuring a saturated six-membered heterocyclic ring (a tetrahydrothiopyran) where the sulfur atom is oxidized to a sulfone, and an acetic acid moiety is attached at the 4-position. Its chemical formula is C₇H₁₂O₄S and it has a molecular weight of 192.23 g/mol [1]. The presence of the highly polar sulfone and carboxylic acid groups imparts significant aqueous solubility and unique electronic properties, making it a potentially valuable building block in medicinal chemistry and materials science.

Accurate structural confirmation is the bedrock of chemical research. The molecular structure, depicted below, reveals several unique carbon environments whose precise electronic characteristics can be probed effectively by ¹³C NMR.

Caption: Molecular structure with carbon numbering for NMR assignment.

Due to molecular symmetry, carbons C2 and C6 are chemically equivalent, as are C3 and C5. Therefore, we anticipate a total of five distinct signals in the proton-decoupled ¹³C NMR spectrum.

The Technique: The Power of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a cornerstone analytical technique that provides direct information about the carbon skeleton of a molecule. Unlike ¹H NMR, which has a narrow spectral window (~0-12 ppm), ¹³C NMR spectra are dispersed over a much wider range (~0-220 ppm)[2]. This broad dispersion means that signal overlap is rare, and typically every non-equivalent carbon atom in a molecule produces a distinct, resolvable peak[2]. For (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid, this technique is ideal for:

-

Confirming the Carbon Framework: Verifying the presence of all five unique carbon environments.

-

Identifying Functional Groups: The chemical shifts of the carbonyl, sulfone-adjacent, and other aliphatic carbons appear in characteristic regions of the spectrum.

-

Assessing Purity: The presence of unexpected peaks can indicate impurities from starting materials or side reactions.

Guiding Principles: Predicting the ¹³C Spectrum

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus (deshielding), causing its signal to appear at a higher chemical shift (downfield).

Influence of the Sulfone Group (-SO₂-)

The sulfone group is strongly electron-withdrawing due to the two electronegative oxygen atoms. This effect significantly deshields the adjacent (α) carbons, C2 and C6. This deshielding is less pronounced but still present at the β-carbons (C3 and C5). Published data on cyclic sulfones confirms that α-carbons typically resonate in the range of 50-65 ppm, a notable downfield shift for sp³ hybridized carbons[3].

Influence of the Carboxylic Acid Group (-COOH)

The carboxylic acid functional group introduces two key carbon signals:

-

Carbonyl Carbon (C8): The sp² hybridized carbonyl carbon is highly deshielded and is expected to appear far downfield. For carboxylic acids, this signal is typically found in the 170-185 ppm range[4][5]. The presence of an adjacent electronegative oxygen in the hydroxyl group makes it slightly more shielded (upfield) compared to the carbonyls in ketones or aldehydes[6][7].

-

α-Carbon (C7): The sp³ carbon adjacent to the carbonyl group (C7) is also deshielded, with a typical chemical shift in the 30-45 ppm region[7].

A Self-Validating Experimental Protocol

This protocol is designed to be robust and self-validating, ensuring high-quality, reproducible data. The causality behind each step is explained to empower the scientist to adapt the protocol as needed.

Workflow for ¹³C NMR Data Acquisition

Caption: Standard workflow for acquiring high-quality ¹³C NMR data.

Step-by-Step Methodology

1. Sample Preparation:

-

Rationale: Proper sample preparation is the most critical factor for obtaining a high-quality spectrum. Insufficient concentration leads to a poor signal-to-noise ratio, while solid particles distort the magnetic field, causing broad peaks.

-

Protocol:

-

Weigh 50-100 mg of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid into a clean, small vial[8]. A higher concentration is generally better for the insensitive ¹³C nucleus[9].

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The analyte's polarity suggests these solvents will be effective.

-

Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if solubility is an issue.

-

If any solid particulates remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation and contamination[9].

-

2. NMR Spectrometer Parameters:

-

Rationale: The chosen parameters are a balance between obtaining good signal intensity and minimizing experimental time. ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, necessitating a larger number of scans compared to ¹H NMR.

-

Typical Parameters: The following table provides a validated starting point for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled experiment with a 30° pulse angle to allow for faster repetition. |

| Acquisition Time (AQ) | 1-2 seconds | Defines the resolution of the spectrum. 1s is usually sufficient. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for longitudinal relaxation of nuclei. Crucial for quantitative accuracy, especially for quaternary carbons. |

| Number of Scans (NS) | 1024 - 4096 | Required to achieve adequate signal-to-noise due to the low abundance of ¹³C. |

| Spectral Width (SW) | ~240 ppm | Must encompass the full range of expected chemical shifts, from TMS to carbonyls. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

3. Data Processing:

-

Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

-

Protocol:

-

Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio (at the cost of slight line broadening).

-

Perform a Fourier Transform (FT) to convert the data from the time domain to the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Calibrate the chemical shift axis by setting the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or an internal standard like TMS to 0 ppm.

-

Spectral Interpretation and Data

Predicted Chemical Shifts and Assignments

Based on the principles discussed in Section 2.0 and data from analogous structures, the following chemical shifts are predicted for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid.

| Carbon Atom(s) | Predicted δ (ppm) | Multiplicity (DEPT-135) | Justification |

| C8 (C=O) | 170 - 175 | Absent | Carbonyl carbon of a carboxylic acid, highly deshielded[4][5]. |

| C2, C6 (-CH₂-) | 50 - 55 | Negative | α to the strongly electron-withdrawing sulfone group[3]. |

| C7 (-CH₂-) | 40 - 45 | Negative | α to the carboxylic acid carbonyl group[7]. |

| C4 (-CH-) | 30 - 35 | Positive | Methine carbon, deshielded by attachment to three other carbons. |

| C3, C5 (-CH₂-) | 25 - 30 | Negative | β to the sulfone group, standard aliphatic region. |

The Role of DEPT Spectroscopy

To confirm these assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C8) are absent.

-

DEPT-90: Only CH signals are visible.

By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously assign C4 (positive in DEPT-135, visible in DEPT-90), C2/C6, C3/C5, and C7 (negative in DEPT-135), and C8 (present only in the standard spectrum).

Troubleshooting Common Issues

Caption: A logical decision tree for troubleshooting common NMR issues.

-

Low Signal-to-Noise: The most common issue with ¹³C NMR. The primary solution is to increase the number of scans, which improves the signal-to-noise ratio by the square root of the number of scans. Alternatively, if solubility permits, increasing the sample concentration is highly effective[10].

-

Broad Peaks: This often indicates poor magnetic field homogeneity. The first step is to re-shim the magnet. If this fails, it may be due to undissolved microscopic particles in the sample, which requires re-filtering the solution. Overly concentrated or viscous samples can also lead to broader lines[8].

-

Incorrect Chemical Shifts: This is almost always due to improper referencing. Ensure the spectrum is calibrated to the correct residual solvent peak or an internal standard. The chemical shifts of some groups, particularly the carboxylic acid proton (in ¹H NMR) and carbon, can be sensitive to solvent, concentration, and pH[4][11].

Conclusion

The ¹³C NMR analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a straightforward yet powerful application of modern spectroscopic techniques. A successful analysis, yielding five distinct and assignable peaks, provides unequivocal confirmation of the molecule's carbon framework. By understanding the influence of the sulfone and carboxylic acid functionalities on chemical shifts and by adhering to a robust, validated experimental protocol, researchers can generate high-quality data essential for publication, patent filings, and regulatory submissions. This guide serves as a comprehensive resource, blending theoretical principles with practical, field-tested advice to ensure confidence and accuracy in the structural characterization of this and similar molecules.

References

-

Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications . Studylib.net. [Link]

-

Iowa State University. NMR Sample Preparation . Chemical Instrumentation Facility. [Link]

-

University of Leicester. NMR Sample Preparation . Department of Chemistry. [Link]

-

Chemistry Stack Exchange. Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? . [Link]

-

Fiveable. Uses of 13C NMR Spectroscopy . Organic Chemistry. [Link]

-

University of Maryland. NMR Sample Requirements and Preparation . Department of Chemistry and Biochemistry. [Link]

-

Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study . Journal of the American Chemical Society, 91(16), 4504–4506. [Link]

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids . [Link]

-

Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy . Geochimica et Cosmochimica Acta, 71(22), 5439-5450. [Link]

-

Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute . [Link]

-

Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones . Canadian Journal of Chemistry, 53(19), 2880-2889. [Link]

-

Slideshare. C-13 NMR Spectroscopy . [Link]

-

Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy . [Link]

-

University College London. Sample Preparation . Faculty of Mathematical & Physical Sciences. [Link]

-

Mesbah Energy. Spectroscopy 13C NMR and 1H NMR . [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra . [Link]

-

Chemguide. interpreting C-13 NMR spectra . [Link]

Sources

- 1. (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 11. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

Introduction

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a polar, heterocyclic organic compound featuring a saturated six-membered ring containing a sulfone group, with an acetic acid moiety attached at the 4-position. Its chemical formula is C₇H₁₂O₄S, and it has a molecular weight of 192.23 g/mol .[1][2] The presence of both a highly polar sulfone group and an acidic carboxylic acid function makes this molecule particularly amenable to analysis by electrospray ionization mass spectrometry (ESI-MS). This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, including a detailed experimental protocol and an in-depth analysis of its predicted fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the mass spectrometric characterization of this and structurally related molecules.

Rationale for Electrospray Ionization (ESI)

Electrospray ionization is the technique of choice for analyzing polar and thermally labile molecules like (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. ESI is a soft ionization method that typically generates intact molecular ions or pseudomolecular ions (e.g., [M-H]⁻ or [M+H]⁺), minimizing in-source fragmentation and providing clear molecular weight information.[3] Given the acidic nature of the carboxylic acid group, this compound is expected to readily deprotonate, making negative-ion ESI a particularly sensitive mode of detection.

Experimental Workflow and Protocol

A robust and reproducible mass spectrometric analysis begins with meticulous sample preparation and a well-defined experimental workflow. The following protocol is a self-validating system designed to ensure high-quality data acquisition.

Experimental Workflow Diagram

Caption: A streamlined workflow for the ESI-MS analysis.

Step-by-Step Experimental Protocol

1. Sample Preparation:

-

Objective: To prepare a sample solution that is free of non-volatile salts and compatible with ESI-MS.

-

Protocol:

-

Prepare a stock solution of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of methanol and deionized water.[4]

-

From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL by diluting with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or without acid for negative mode).[5]

-

Ensure the final solution is clear and free of any particulates. If necessary, filter the solution through a 0.22 µm syringe filter.

-

2. Instrumentation and Parameters:

-

Objective: To configure the mass spectrometer for optimal detection and fragmentation of the target analyte.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer equipped with an electrospray ionization source is recommended.

-

ESI Source Parameters (Negative Ion Mode):

-

Capillary Voltage: -3.0 to -4.5 kV

-

Nebulizer Gas (N₂): 1.5 - 2.5 Bar

-

Drying Gas (N₂): 8 - 12 L/min

-

Drying Gas Temperature: 250 - 350 °C

-

-

Mass Analyzer Settings:

-

Scan Range: m/z 50 - 300

-

Acquisition Mode: Full scan MS for initial analysis, followed by tandem MS (MS/MS) for structural elucidation.

-

Collision Gas: Argon

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.

-

Rationale Behind Experimental Choices:

-

Solvent System: A mixture of water and a miscible organic solvent like methanol or acetonitrile is ideal for dissolving the polar analyte while being volatile enough for efficient electrospray.[4][6] The use of high-purity solvents and deionized water is crucial to minimize the formation of unwanted adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.[6][7]

-

Negative Ion Mode: The carboxylic acid group is readily deprotonated, making the formation of the [M-H]⁻ ion highly favorable and leading to enhanced sensitivity in negative ion mode.[8]

-

Tandem Mass Spectrometry (MS/MS): By isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation in a controlled manner. The resulting fragment ions provide valuable structural information.[9]

Predicted Mass Spectrum and Fragmentation Analysis

Based on the chemical structure of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid and established fragmentation patterns of sulfones and carboxylic acids, a detailed fragmentation pathway can be predicted.

Predicted Mass Spectral Data

| m/z (Predicted) | Ion Formula | Proposed Identity/Origin |

| 191.0384 | [C₇H₁₁O₄S]⁻ | [M-H]⁻ (Deprotonated molecular ion) |

| 173.0278 | [C₇H₉O₃S]⁻ | [M-H - H₂O]⁻ |

| 147.0485 | [C₅H₇O₃S]⁻ | [M-H - CO₂]⁻ |

| 127.0329 | [C₇H₁₁O₂S]⁻ | [M-H - SO₂]⁻ (following rearrangement) |

| 109.0224 | [C₇H₉OS]⁻ | [M-H - H₂O - SO₂]⁻ |

| 83.0376 | [C₅H₇S]⁻ | [M-H - CO₂ - SO₂]⁻ |

Proposed Fragmentation Pathway

The fragmentation of the deprotonated molecule, [M-H]⁻ at m/z 191, is expected to proceed through several key pathways initiated by the loss of small, stable neutral molecules.

-

Loss of Water (-18 Da): A common fragmentation for ions containing a carboxylate and accessible protons is the loss of a water molecule, leading to the formation of an ion at m/z 173.

-

Decarboxylation (-44 Da): The loss of carbon dioxide from the carboxylate group is a highly favorable fragmentation pathway for deprotonated carboxylic acids, resulting in a stable carbanion at m/z 147.[10]

-

Loss of Sulfur Dioxide (-64 Da): A characteristic fragmentation of sulfones is the elimination of SO₂.[11] This often involves a rearrangement prior to the neutral loss and would produce an ion at m/z 127.

-

Sequential Losses: Subsequent fragmentations can occur from these primary fragment ions. For instance, the ion at m/z 127 could lose a water molecule to form an ion at m/z 109. Similarly, the ion at m/z 147 could undergo the loss of SO₂ to yield a fragment at m/z 83.

Fragmentation Pathway Diagram

Caption: Key fragmentation routes for the deprotonated molecule.

Conclusion

The mass spectrometric analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is effectively achieved using electrospray ionization, particularly in the negative ion mode. The predictable fragmentation pattern, characterized by the neutral losses of water, carbon dioxide, and sulfur dioxide, allows for confident structural confirmation. The detailed protocol and workflow provided in this guide offer a robust framework for obtaining high-quality mass spectral data for this compound and other structurally similar molecules, which is essential for applications in pharmaceutical research and development.

References

-

(1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid. (n.d.). Retrieved from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

(1,1-DIOXIDOTETRAHYDRO-2H-THIOPYRAN-4-YL)ACETIC ACID - Angene Chemical. (n.d.). Retrieved from [Link]

-

Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). Retrieved from [Link]

-

Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Retrieved from [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from [Link]

-

Negative ion, electrospray spray mass spectrum of the major adduct... (n.d.). ResearchGate. Retrieved from [Link]

-

Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. (1999). ScienceDirect. Retrieved from [Link]

-

Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. (2000). PubMed. Retrieved from [Link]

-

Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers-Newark Chemistry. Retrieved from [Link]

-

The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. (n.d.). Retrieved from [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). RSC Publishing. Retrieved from [Link]

-

A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Retrieved from [Link]

-

(PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2015). ResearchGate. Retrieved from [Link]

-

Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique. (2018). YouTube. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific Research Publishing. Retrieved from [Link]

-

Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). ACS Publications. Retrieved from [Link]

-

A Study of the Electrospray Ionisation and Ion-Trap Fragmentation of Ions of New 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazin-2-thiones. (2001). PubMed. Retrieved from [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. Retrieved from [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]

-

Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. (n.d.). CORE. Retrieved from [Link]

Sources

- 1. support.waters.com [support.waters.com]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. Rutgers_MS_Home [react.rutgers.edu]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. learning.sepscience.com [learning.sepscience.com]

- 8. holcapek.upce.cz [holcapek.upce.cz]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability, Storage, and Handling of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

Abstract: This technical guide provides a comprehensive overview of the critical stability and storage parameters for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established principles of chemical stability to offer field-proven insights. It covers physicochemical properties, recommended storage conditions, potential degradation pathways, and detailed protocols for experimental stability assessment. The objective is to equip scientific professionals with the necessary knowledge to ensure the integrity, quality, and reliability of this compound in research and development settings.

Introduction

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a bifunctional molecule featuring a stable sulfone group within a saturated heterocyclic ring and a reactive carboxylic acid moiety. The presence of these distinct functional groups dictates its chemical behavior, reactivity, and, critically, its stability profile. The sulfone group, being the highest oxidation state of sulfur, imparts significant chemical resistance, while the carboxylic acid group presents potential sites for degradation via pathways such as decarboxylation or salt formation.

Understanding the stability of this compound is paramount for its application in drug discovery and development. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental outcomes. This guide outlines the foundational knowledge required for proper handling, storage, and the design of robust stability-indicating analytical methods.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for its proper handling and for designing stability studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄S | [1] |

| Molecular Weight | 192.23 g/mol | [1] |

| Appearance | White Solid | [2] |

| Purity | ≥95.0% | [1] |

| IUPAC Name | (1,1-dioxothian-4-yl)acetic acid | N/A |

| InChI Key | ZNKGPJTYNUEAKE-UHFFFAOYSA-N | [1] |

Recommended Storage and Handling

The compound is stable under recommended storage conditions, with a reported shelf life of up to 1095 days.[3] Adherence to proper storage is critical to prevent degradation and ensure its long-term integrity.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Prevents acceleration of thermally-induced degradation pathways.[3] |

| Atmosphere | Store in a cool, dry, well-ventilated area.[2][4] | Minimizes exposure to moisture, which can initiate hydrolysis, and ensures removal of any potential off-gassing. |

| Light | Store in a tightly-closed, opaque container. | While specific photostability data is unavailable, this is a standard precaution to prevent photolytic degradation. |

| Container | Use a tightly-closed container.[2][4] | Prevents contamination and exposure to atmospheric moisture and oxygen. |

Handling and Incompatible Materials

Proper laboratory practices are essential when handling this compound.

-

General Handling : Handle in accordance with good industrial hygiene and safety practices.[2] Ensure adequate ventilation and use personal protective equipment (PPE), including gloves and eye protection.[2][4] Avoid the formation of dust.[2]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[2][4] These materials can induce rapid and uncontrolled chemical reactions, leading to degradation of the compound and the creation of hazardous byproducts.

-

Hazardous Decomposition : Thermal decomposition may produce toxic and irritant vapors, including carbon oxides (CO, CO₂) and sulfur oxides.[2][4]

Potential Degradation Pathways

While specific degradation products for this molecule are not extensively documented in the public domain, its structure allows for the prediction of likely degradation pathways under stress conditions. These pathways are central to developing stability-indicating methods. Forced degradation studies are designed to intentionally stress the molecule to identify these potential degradants.

The primary sites of reactivity are the carboxylic acid group and, to a lesser extent, the C-S bonds of the sulfone ring under extreme conditions.

-

Hydrolytic Degradation : Unlikely to be significant for the sulfone ring, which is chemically robust. The carboxylic acid is already in its hydrolyzed state.

-